[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
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Overview
Description
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate. It is a derivative of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’ position. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of adenosine derivatives. One common method starts with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the 2’ position. The protected intermediate is then deprotected to yield 2’-C-Methyladenosine. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate .
Industrial Production Methods
Industrial production of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ribose or adenine moiety.
Substitution: The methyl group at the 2’ position can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleosides, while substitution can introduce different functional groups at the 2’ position .
Scientific Research Applications
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into viral RNA by the RNA-dependent RNA polymerase. This incorporation leads to chain termination and inhibition of viral replication. The compound specifically targets the nonstructural protein 5B (NS5B) of HCV, which is essential for viral RNA synthesis .
Comparison with Similar Compounds
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is unique due to its methylation at the 2’ position, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:
2’-O-Methyladenosine 5’-(tetrahydrogen triphosphate): Another methylated adenosine derivative with similar stability but different biological activity.
2’-C-Methylcytidine: A cytidine analog with antiviral properties against RNA viruses
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C11H18N5O13P3 |
---|---|
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-11(18)7(17)5(2-26-31(22,23)29-32(24,25)28-30(19,20)21)27-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |
InChI Key |
WSLFELNQZRKOJA-YRKGHMEHSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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